

Comprehensive Structural Analysis of Ferric Enterobactin Complex: From Molecular Architecture to Therapeutic Applications

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Introduction to Ferric Enterobactin

Iron is an **essential nutrient** for nearly all living organisms, playing critical roles in cellular respiration, metabolic processes, and DNA synthesis. However, in aerobic environments at neutral pH, iron exists predominantly as insoluble ferric hydroxide, reducing the concentration of biologically available iron to levels insufficient to support microbial growth. To overcome this limitation, bacteria and other microorganisms have evolved sophisticated iron acquisition systems centered around **siderophores**—small molecule chelators with exceptionally high affinity for ferric iron (Fe^{3+}). Among these, **enterobactin** (also known as enterochelin) represents a remarkable example of molecular recognition and transport efficiency. Produced by *Escherichia coli*, *Salmonella* species, *Klebsiella pneumoniae*, and other Enterobacteriaceae, **enterobactin** exhibits the **highest known affinity** for Fe^{3+} of any naturally occurring siderophore, with a formation constant of approximately 10^{52} [1] [2].

The ferric **enterobactin** complex has attracted substantial research interest since its discovery over four decades ago, not only for its fundamental biological significance but also for its potential applications in addressing the growing crisis of **antibiotic resistance**. As Gram-negative pathogens continue to develop resistance to conventional antibiotics, the siderophore-mediated iron uptake systems offer promising pathways for developing **Trojan horse antibiotics** that exploit bacterial physiology for targeted drug

delivery. This comprehensive review integrates recent structural biology breakthroughs with mechanistic insights to present a detailed picture of ferric **enterobactin** architecture, recognition, transport, and therapeutic potential, providing researchers and drug development professionals with essential information for leveraging this system in antimicrobial strategies.

Structural Determination of Ferric Enterobactin

Historical Challenges and Technical Breakthroughs

Despite decades of extensive research following its initial discovery, the **atomic-resolution structure** of ferric **enterobactin** remained elusive until relatively recently. The considerable challenges in obtaining diffraction-quality crystals stemmed from several intrinsic properties of the complex, including its **inherent flexibility**, **high solubility** in aqueous environments, and **structural dynamics** that complicated conventional crystallization approaches. Early structural insights were derived indirectly from spectroscopic techniques, computational modeling, and protein-bound snapshots from crystallographic studies of siderophore-binding proteins such as siderocalin (Scn) and FeuA. However, these approaches provided limited information about the native ground-state geometry of the unbound complex, with protein-bound structures often showing significant distortion from equilibrium conformation [1].

The critical breakthrough came when researchers applied **racemic crystallization**, a method that involves co-crystallization of a chiral molecule with its mirror image. This approach capitalizes on the principle that chiral molecules frequently crystallize more readily when both enantiomers are present, as this allows for the formation of centrosymmetric crystals that maximize close-packing interactions. For ferric **enterobactin**, researchers prepared a racemic mixture containing equal parts of the natural L-enantiomer complex ($[\text{Fe}(\text{ent})]^{3-}$) and its synthetic D-enantiomer counterpart ($[\text{Fe}(\text{D-ent})]^{3-}$). To further facilitate crystallization, they exchanged the potassium counterions for **tetraphenylarsonium ions** (AsPh_4^+), which offered improved solubility in organic solvents, structural rigidity, high symmetry, and the potential for π -stacking interactions with the catechol rings of **enterobactin** [1].

Crystallization Methodology and Structure Solution

The successful crystallization protocol involved several carefully optimized steps:

- **Sample Preparation: Enterobactin** and enantio**enterobactin** were synthesized from L-serine and D-serine, respectively, using established methodologies. The purified siderophores were mixed in a 1:1 ratio, deprotonated, and complexed with ferric iron to form the potassium salts of the racemic ferric complexes. Salt metathesis with $(\text{AsPh}_4)\text{Cl}$ yielded $(\text{AsPh}_4)_3[\text{Fe}(\text{DL-ent})]$ as a deep red microcrystalline solid [1].
- **Crystallization Conditions:** Crystals suitable for X-ray diffraction were obtained through restricted vapor-phase diffusion of diethyl ether into a dimethylformamide (DMF) solution of the complex at -20°C over a period of approximately two months. The resulting crystals formed as deep red tablets with the basal pinacoid $\{001\}$ parallel to the crystallographic ab -plane [1].
- **Data Collection and Structure Determination:** X-ray diffraction data collected from suitable crystals revealed a primitive monoclinic lattice in the centrosymmetric space group $P2_1/n$ (no. 14). Structure solution using intrinsic phasing methods clearly revealed the ferric complex anion, three tetraphenylarsonium cations, one water molecule, and six DMF molecules in the asymmetric unit. The final refined structure had the composition $(\text{AsPh}_4)_3[\text{Fe}(\text{DL-ent})]\cdot\text{H}_2\text{O}\cdot 6\text{DMF}$, which was corroborated by density measurements [1].

Molecular Architecture and Coordination Geometry

Overall Structure and Metal Center

The crystal structure of ferric **enterobactin** reveals a compact, roughly spherical complex with approximate three-fold symmetry, in which the Fe^{3+} ion is coordinated in a distorted octahedral geometry by the six oxygen atoms from the three catecholate groups of **enterobactin**. The **coordination sphere** is completed by three bidentate catecholate ligands, with Fe–O bond lengths ranging from 2.04 to 2.07 Å, consistent with previously predicted values from spectroscopic and computational studies. The **trilactone backbone** of **enterobactin** adopts a propeller-like arrangement that positions the three catechol arms for optimal metal coordination, with the lactone rings in a right-handed (Δ) configuration when complexed with natural **enterobactin** derived from L-serine [1].

A key finding from the racemic crystal structure was the definitive assignment of the **stereochemistry at the metal center**. The complex exhibits a **chiral coordination geometry** at iron, with the Δ configuration being favored for the natural L-enantio**enterobactin** complex. This stereochemical preference has significant implications for molecular recognition by bacterial transport proteins, as the enantio**enterobactin** complex (derived from D-serine) adopts the Λ configuration and shows altered interactions with certain siderophore-binding proteins [1].

Table 1: Key Crystallographic Parameters of Ferric **Enterobactin**

Parameter	Value	Description
Space group	P2 ₁ /n	Centrosymmetric monoclinic
Coordination geometry	Distorted octahedral	Six oxygen atoms from three catecholates
Fe–O bond lengths	2.04–2.07 Å	Consistent with computational predictions
Complex charge	-3	Three deprotonated catecholates
Molecular symmetry	Approximate C ₃	Propeller-like arrangement
Metal center chirality	Δ for L-complex	Λ for D-enantioenterobactin

Secondary Coordination Sphere Interactions

Beyond the primary coordination sphere, the structure reveals important **hydrogen bonding interactions** within the secondary coordination sphere that contribute to complex stability and recognition. These interactions include:

- **Intramolecular hydrogen bonds** between the amide N–H groups and catecholate oxygen atoms, which help preorganize the ligand for optimal metal binding.
- **Intermolecular π -stacking interactions** between the catechol rings of **enterobactin** and the phenyl rings of the tetraphenylarsonium counterions, which dominated the crystal packing.
- **Solvent interactions** with the lactone backbone and amide groups, particularly from the lattice DMF and water molecules.

The exceptional **iron-binding affinity** of **enterobactin** ($K_a \approx 10^{52} \text{ M}^{-1}$) can be attributed to both the **preorganized trilactone scaffold** that optimally positions the catecholate groups for octahedral coordination and the **chelate effect** resulting from the cyclic arrangement of three bidentate binding units. This combination creates an essentially ideal environment for Fe^{3+} complexation, making **enterobactin** one of the most effective iron scavengers known in nature [1] [3].

Recognition and Transport Machinery

Outer Membrane Transport

The journey of ferric **enterobactin** into bacterial cells begins with recognition by specific **TonB-dependent transporters** (TBDTs) in the outer membrane. In *E. coli*, the primary receptor for ferric **enterobactin** is **FepA**, while in *Pseudomonas aeruginosa*, which does not produce **enterobactin** but can utilize it as a xenosiderophore, the homologous receptor **PfeA** performs this function. These transporters share a common architecture consisting of a 22-stranded β -barrel domain with a globular N-terminal "plug" domain situated inside the barrel [4] [2].

The crystal structure of PfeA in complex with ferric **enterobactin** (PDB ID: 6r1f) revealed several unexpected aspects of the recognition mechanism. Unlike other known siderophore transporters that bind their substrates deep within the barrel adjacent to the plug domain, PfeA initially captures ferric **enterobactin** at a **surface-exposed site** formed by extracellular loops L2, L3, L4, L7, and L11. At this primary binding site, the siderophore is partially exposed to solvent, with specific interactions including [4] [5]:

- **Cation- π interactions** between Arg480 and catechol ring II
- **Hydrogen bonding networks** between each catechol ring and protein side chains
- **Differential burial** of the three catechol rings, with ring III being most deeply buried within the protein interface

This surface binding site is located at the entrance to a polar cavity that leads toward the plug domain, suggesting a **two-site model** for transport in which the siderophore initially binds extracellularly before transitioning to a secondary site deeper within the barrel for translocation into the periplasm [4].

Periplasmic Transport and Iron Release

Following transport across the outer membrane, ferric **enterobactin** enters the periplasm where it is bound by the **periplasmic binding protein FepB**. The crystal structure of FepB in complex with ferric **enterobactin** reveals an unusual trimeric arrangement in which the protein captures four siderophore molecules. FepB adopts the characteristic fold of type III periplasmic binding proteins, with separated globular N- and C-terminal domains connected by a long α -helix. The ferric **enterobactin** molecules bind in the cleft between these domains, with the FepB trimerization being dependent on siderophore binding [6].

The FepB-siderophore complex then delivers its cargo to the **inner membrane ABC transporter FepCDG**, which mediates ATP-dependent transport into the cytoplasm. Once inside the cytoplasm, iron is released through a two-step process involving:

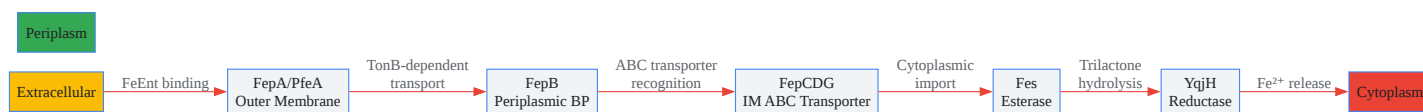
- **Enzymatic hydrolysis** of the trilactone backbone by the esterase Fes, which reduces the affinity for iron by disrupting the preorganized scaffold
- **Reduction of Fe^{3+} to Fe^{2+}** by cytoplasmic reductases such as YqjH, as siderophores have significantly lower affinity for the ferrous state

This release mechanism ensures efficient iron liberation while allowing the degradation products to be recycled or excreted [7] [3].

Table 2: Key Proteins in Ferric **Enterobactin** Transport and Function

Protein	Location	Function	Structural Features
FepA/PfeA	Outer membrane	TonB-dependent transporter	22-stranded β -barrel with plug domain
FepB	Periplasm	Binding protein	Type III PBP fold, trimerizes upon binding
FepCDG	Inner membrane	ABC transporter	Two TMDs and two NBDs
Fes	Cytoplasm	Esterase	Hydrolyzes trilactone backbone
YqjH	Cytoplasm	Reductase	Reduces Fe^{3+} to Fe^{2+}

The following diagram illustrates the complete transport pathway of ferric **enterobactin** across the Gram-negative bacterial cell envelope:



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*Transport pathway of ferric **enterobactin** (FeEnt) across bacterial membranes, showing key proteins and processes.*

Experimental Data and Structural Comparisons

Crystallographic Data Collection and Refinement

The determination of the ferric **enterobactin** structure represented a significant technical achievement in siderophore biochemistry. The racemic crystallization approach enabled the formation of centrosymmetric crystals that diffracted to sufficient resolution for detailed structural analysis. Key aspects of the data collection and refinement included [1]:

- **Crystal parameters:** Monoclinic space group $P2_1/n$ with unit cell dimensions $a = 18.5 \text{ \AA}$, $b = 22.3 \text{ \AA}$, $c = 28.7 \text{ \AA}$, $\beta = 97.8^\circ$
- **Data collection:** X-ray diffraction measurements at appropriate synchrotron sources
- **Structure solution:** Intrinsic phasing methods followed by iterative model building and refinement
- **Validation:** Comprehensive analysis of geometric parameters and validation against potential overinterpretation

The quality of the final refined structure was confirmed by low R-factors and reasonable geometric parameters, with clear electron density for the entire siderophore complex and its immediate environment.

Comparison with Protein-Bound Structures

The standalone structure of ferric **enterobactin** can be compared with protein-bound structures to understand conformational changes upon binding:

- The **PfeA-bound structure** shows slight distortion of the native complex geometry, with rotations of individual catechol rings to optimize protein contacts, particularly for ring III, which forms the most extensive protein interactions [4] [5].
- In the **FepB complex**, the ferric **enterobactin** molecules maintain their overall coordination geometry but exhibit variations in the orientation of the lactone backbone relative to the standalone structure [6].
- Comparisons with **siderocalin-bound enterobactin** reveal significant conformational differences, as the macrolactone ring is hydrolyzed in the siderocalin complex, fundamentally altering the scaffold geometry [1].

These comparisons highlight the inherent flexibility of the **enterobactin** scaffold and its ability to adapt to different binding environments while maintaining the core coordination sphere intact.

Applications in Antibiotic Development

Trojan Horse Antibiotics

The high-affinity uptake system for ferric **enterobactin** presents an attractive opportunity for developing **Trojan horse antibiotics** that exploit bacterial iron acquisition pathways for drug delivery. This approach involves conjugating antimicrobial agents to **enterobactin** or **enterobactin**-like molecules, allowing them to hijack the siderophore transport machinery for efficient intracellular delivery. The clinical potential of this strategy has been validated by the approval of **cefiderocol**, a catechol-conjugated cephalosporin that utilizes bacterial iron transport systems for enhanced penetration into Gram-negative pathogens [8] [3] [9].

Key design principles for effective **enterobactin**-based Trojan horse antibiotics include:

- **Preservation of siderophore recognition** by maintaining the critical iron-coordinating groups and molecular geometry required for transport protein binding
- **Appropriate linker design** that provides sufficient separation between the siderophore and warhead to prevent interference with transport or drug activity
- **Matching drug mechanism with subcellular localization**—periplasmic targets for drugs that may be released during transport versus cytoplasmic targets for conjugates that reach the interior of the cell

- **Consideration of species-specific transport systems** to achieve narrow-spectrum activity against target pathogens

Research has demonstrated that **enterobactin** can successfully deliver various antibiotic classes, including β -lactams, fluoroquinolones, and platinum-based prodrugs, with significantly enhanced potency against Gram-negative pathogens under iron-limited conditions [3].

Siderophore Conjugate Design and Synthesis

The development of **enterobactin**-based antibiotic conjugates requires sophisticated synthetic approaches that allow for specific modification of the siderophore scaffold without disrupting its iron-binding or transport properties. Successful strategies include:

- **C5-functionalization** of one catechol ring, inspired by natural salmochelin modifications, which preserves iron binding affinity and transport recognition
- **Modular synthetic approaches** incorporating bioorthogonal handles such as azide groups for subsequent conjugation via click chemistry
- **Enzymatic synthesis** methods utilizing bacterial glycosyltransferases like IroB to produce glucosylated **enterobactin** derivatives that evade mammalian siderophore-sequestering proteins

These approaches have yielded various monofunctionalized **enterobactin** scaffolds with conjugation-ready handles, enabling the systematic exploration of structure-activity relationships and optimization of conjugate properties [3].

Table 3: **Enterobactin**-Antibiotic Conjugates and Their Properties

Conjugate	Warhead	Target	Key Findings
Ent-Amp/Amx	Ampicillin/Amoxicillin	PBPs	Enhanced potency, pathogen-selective activity
Ent-Cipro	Ciprofloxacin	DNA gyrase	Cytoplasmic delivery required esterase activity
Ent-Pt(IV)	Platinum(IV) prodrug	DNA	Required cytoplasmic reduction for activity
DGE- β -lactams	Various β -lactams	PBPs	Evaded lipocalin-2 binding

Conclusion and Future Perspectives

The structural elucidation of ferric **enterobactin** represents a milestone in siderophore research, providing long-sought atomic-level insights into one of nature's most powerful iron-chelating systems. The racemic crystallization strategy that enabled this breakthrough demonstrates the value of innovative methodological approaches for tackling challenging structural problems. The resulting structure has profound implications for understanding bacterial iron acquisition and for developing novel therapeutic strategies against increasingly resistant Gram-negative pathogens.

Looking forward, several promising research directions emerge from these findings:

- **Structure-guided optimization** of siderophore-antibiotic conjugates based on detailed understanding of transport protein interactions
- **Exploitation of species-specific variations** in siderophore recognition to develop narrow-spectrum agents that minimize microbiome disruption
- **Investigation of siderophore recycling mechanisms** and their potential as therapeutic targets
- **Development of diagnostic tools** based on siderophore recognition for rapid pathogen detection and identification

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